Sumatriptan

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Sumatriptan involves several key steps:

Nitro Reduction Reaction: A compound is reduced under the action of a palladium on carbon-ammonium formate or palladium on carbon-formic acid system to obtain an intermediate compound.

Bromination Reaction: The intermediate compound undergoes bromination with N-bromosuccinimide.

Acylation Reaction: The brominated compound is acylated with an acylating agent.

Condensation Reaction: The acylated compound is condensed with 4-dimethylamino-2-butylene-1-ol.

Intramolecular Coupling Reaction: Catalytic cyclization forms the indole ring, and the protection group is removed in a basic system to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but optimized for large-scale production. This includes the use of phase transfer catalysts and specific reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Sumatriptan undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions: Reagents such as palladium on carbon, N-bromosuccinimide, and acylating agents are commonly used. .

Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanism

Sumatriptan's mechanism of action involves:

- Vasoconstriction : It induces vasoconstriction in cranial blood vessels, counteracting the vasodilation that occurs during migraine attacks.

- Inhibition of Neurogenic Inflammation : By blocking trigeminal nerve activation, it reduces the release of inflammatory mediators such as calcitonin gene-related peptide (CGRP) and substance P, which are involved in migraine pathophysiology .

- Reduction of Pain Transmission : this compound decreases the transmission of pain signals to the trigeminal nucleus caudalis, effectively alleviating migraine symptoms .

Acute Migraine Treatment

This compound is primarily prescribed for acute migraine attacks. It is available in various formulations, including oral tablets, subcutaneous injections, and nasal sprays. Clinical studies have demonstrated its efficacy in reducing headache intensity and associated symptoms such as nausea and photophobia within two hours of administration .

Cluster Headaches

In addition to migraines, this compound is effective for treating cluster headaches. It can provide rapid relief from the severe pain associated with this condition, often referred to as "suicide headaches" due to their intensity .

Pharmacokinetic Enhancements

Recent studies have explored enhancing this compound's pharmacokinetic properties through complexation with cyclodextrins. This method improves its solubility and permeability across biological membranes, potentially leading to more effective oral formulations .

| Formulation Type | Administration Route | Onset of Action | Efficacy |

|---|---|---|---|

| Oral Tablets | Oral | 30-60 minutes | Moderate |

| Nasal Spray | Intranasal | 15-30 minutes | High |

| Subcutaneous | Injection | 10-15 minutes | Very High |

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical practice:

- Case Study 1 : A patient with chronic migraines experienced significant improvement in headache frequency and severity after switching from oral formulations to subcutaneous administration. The patient reported a reduction in attack duration from several hours to under an hour post-injection.

- Case Study 2 : In a cohort study involving patients with cluster headaches, those treated with this compound nasal spray reported faster relief compared to traditional oral medications. The study noted that 80% of participants achieved pain relief within 15 minutes .

Cost-Effectiveness

This compound has been evaluated for its cost-effectiveness compared to other migraine treatments. A study indicated that while it may be more expensive than some alternatives (like ergotamine), its rapid onset and effectiveness justify its use in acute settings .

Wirkmechanismus

Sumatriptan exerts its effects by acting as a selective serotonin receptor agonist. It specifically targets the 5-HT1B and 5-HT1D receptors, leading to the constriction of cranial blood vessels, inhibition of pro-inflammatory neuropeptide release, and blockade of pain signal transmission. This multi-faceted mechanism helps alleviate migraine symptoms effectively .

Vergleich Mit ähnlichen Verbindungen

Sumatriptan is compared with other triptans such as:

- Almotriptan

- Eletriptan

- Frovatriptan

- Naratriptan

- Rizatriptan

- Zolmitriptan

Uniqueness: this compound was the first triptan to be developed and remains one of the most widely used due to its efficacy and safety profile. It has a relatively rapid onset of action and is available in multiple formulations, including oral tablets, nasal sprays, and subcutaneous injections .

This compound’s unique combination of efficacy, safety, and versatility in administration forms makes it a cornerstone in migraine treatment.

Biologische Aktivität

Sumatriptan is a selective agonist for serotonin receptors, primarily the 5-HT_1B and 5-HT_1D subtypes, and is primarily used for the acute treatment of migraine attacks. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

This compound's therapeutic effects are largely attributed to its action on serotonin receptors:

- 5-HT_1B Receptors : Located on cranial blood vessels, agonism leads to vasoconstriction, counteracting the vasodilation associated with migraine.

- 5-HT_1D Receptors : Found on trigeminal neurons, activation inhibits the release of pro-inflammatory neuropeptides like CGRP (calcitonin gene-related peptide) and substance P, which are involved in migraine pathophysiology .

Pharmacological Properties

This compound exhibits several pharmacological properties that contribute to its effectiveness in treating migraines:

- Vasoconstriction : It constricts cranial blood vessels and reduces blood flow in certain areas while increasing flow in others, such as the middle cerebral artery .

- Antioxidant Activity : Recent studies have shown that this compound can scavenge free radicals such as superoxide and nitric oxide in a dose-dependent manner, suggesting potential neuroprotective effects during migraine attacks .

Clinical Efficacy

Numerous clinical trials have assessed the efficacy of this compound across various routes of administration. The following table summarizes key findings from significant studies:

| Route | Dose | Pain-Free at 2 Hours (%) | NNT (Number Needed to Treat) | Adverse Events (%) |

|---|---|---|---|---|

| Subcutaneous | 6 mg | 59 | 2.3 | 43 |

| Oral | 50 mg | 28 | 6.1 | 23 |

| Oral | 100 mg | 38 | 4.7 | 43 |

| Intranasal | N/A | Not specified | Not specified | Not specified |

- Subcutaneous Administration : This route demonstrated the highest efficacy, with nearly 60% of patients achieving pain relief within two hours compared to only about 15% with placebo .

- Oral Administration : The oral doses (50 mg and 100 mg) also provided significant relief but were less effective than subcutaneous injections. The NNT for oral administration indicates that more patients require treatment to achieve similar outcomes compared to subcutaneous routes .

Case Studies

Several case studies have highlighted the effectiveness of this compound in real-world settings:

- Early Intervention Study : A retrospective analysis indicated that administering this compound during mild pain significantly improved pain-free response rates compared to treatment during moderate or severe pain. For instance, patients treated early with this compound 100 mg had a pain-free rate of 67% at two hours compared to only 36% when treated later .

- Comparison with Other Treatments : In head-to-head studies against other treatments (e.g., ergotamine and NSAIDs), this compound consistently showed superior efficacy in relieving migraine symptoms and associated symptoms like nausea and photophobia .

Safety Profile

While this compound is generally well tolerated, it is associated with some adverse effects:

Eigenschaften

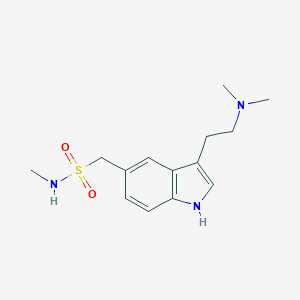

IUPAC Name |

1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2S/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3/h4-5,8-9,15-16H,6-7,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKPFRSPSRPDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

103628-48-4 (succinate) | |

| Record name | Sumatriptan [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103628462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4023628 | |

| Record name | Sumatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sumatriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005037 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

40.3 [ug/mL] (The mean of the results at pH 7.4), 54mg/mL | |

| Record name | SID49679316 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Sumatriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00669 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Sumatriptan is an agonist of 5-HT1B and 5-HT1D. This agonism leads to constriction of cranial blood vessels and inhibits the release of pro-inflammatory neuropeptides. Sumatriptan decreases carotid arterial blood flow, but increases blood flow velocity in the internal carotid artery and middle cerebral artery.[A179734 Agonism of the 5-HT1B and 5-HT1D receptors also inhibits sensory neurons, preventing the release of vasoactive peptides.[A179734 Sumatriptan does not cross the blood brain barrier., Sumatriptan and other currently available drugs that are effective for acute migraine, including dihydroergotamine and ergotamine, have binding affinity for serotonin type 1 (5-HT1) receptors, particularly the 5-HT1D (also called 5-HT1Dalpha) and 5-HT1B (also called 5-HT1Dbeta) subtypes located on trigeminal sensory neurons innervating dural blood vessels. The 5-HT1B and 5-HT1D receptors function as autoreceptors, activation of which leads to inhibition of firing of serotonin neurons and a reduction in the synthesis and release of serotonin. Upon binding to these 5-HT1 receptor subtypes, sumatriptan inhibits adenylate cyclase activity via regulatory G proteins, increases intracellular calcium, and affects other intracellular events that lead to vasoconstriction and inhibition of sensory nociceptive (trigeminal) nerve firing and vasoactive neuropeptide release. Sumatriptan has the highest affinity for the 5-HT1D receptor, the most common serotonin receptor subtype in the brain, and a 2- to 17-fold lower affinity for 5-HT1A receptors; agonist activity at 5-HT1A and other serotonin receptors may be responsible for some of the adverse effects noted with administration of serotonin or serotonergic antimigraine drugs (eg, ergotamine, dihydroergotamine). Sumatriptan has essentially no affinity for (based on standard radioligand binding assays) nor pharmacologic activity at other serotonin receptors (eg, 5-HT2, 5-HT3) or at receptors of the dopamine1, dopamine2, muscarinic, histamine, benzodiazepine, or alpha1-, alpha2-, or beta-adrenergic type., Sumatriptan is a selective agonist of vascular serotonin (5-hydroxytryptamine; 5-HT) type 1-like receptors, probably the 5-HT1D and 5-HT1B subtypes. The mechanisms involved in the pathogenesis of migraine and cluster headache are not clearly understood; consequently, the precise mechanism of action of sumatriptan in the management of these disorders has not been established. However, current data suggest that sumatriptan may ameliorate migraine and cluster headache through selective constriction of certain large cranial blood vessels and/or inhibition of neurogenic inflammatory processes in the CNS. While some features of migraine clearly reflect effects on cerebral blood vessels, neurogenic mechanisms involving activation of the trigeminovascular system also have been implicated; current evidence suggests that both mechanisms may be involved., The vascular 5-HT1 receptor subtype that sumatriptan activates is present on cranial arteries in both dog and primate, on the human basilar artery, and in the vasculature of human dura mater and mediates vasoconstriction. This action in humans correlates with the relief of migraine headache. In addition to causing vasoconstriction, experimental data from animal studies show that sumatriptan also activates 5-HT1 receptors on peripheral terminals of the trigeminal nerve innervating cranial blood vessels. Such an action may also contribute to the antimigrainous effect of sumatriptan in humans., Sumatriptan selectively reduces carotid arterial blood flow and/or constricts carotid arteriovenous anastomoses in anesthetized animals without appreciable effects on arterial blood pressure or total peripheral resistance. The drug produces contraction of vascular smooth muscle in vitro in saphenous veins in dogs and humans, but such contractions are weaker than those produced by serotonin or ergot alkaloids (eg, methysergide)., For more Mechanism of Action (Complete) data for Sumatriptan (9 total), please visit the HSDB record page. | |

| Record name | Sumatriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00669 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sumatriptan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

[3-[2-(dimethylamino)ethyl]]-2-[[3-[2-(dimethylamino)ethanyl]]-1H-indol-5-yl]]-N-methylmethane-sulphonamide, N-methyl[3-]-2-(methylamino)ethyl]-1H-indol-5-yl]methanesulphonamide, [3-[2-(dimethylamino)ethyl]-1-(hydroxymethyl)-1H-indol-5-yl]-N-methylmethanesulphonamide, N,N-dimethyl-2-[5-[(methylsulphamoyl)methyl]-1H-indol-3-yl]ethanamine N-oxide, For more Impurities (Complete) data for Sumatriptan (8 total), please visit the HSDB record page. | |

| Record name | Sumatriptan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

103628-46-2 | |

| Record name | Sumatriptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103628-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sumatriptan [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103628462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sumatriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00669 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sumatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-5-methanesulfonamide, 3-[2-(dimethylamino)ethyl]-N-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUMATRIPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R78F6L9VO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sumatriptan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sumatriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005037 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

169-170, 169-171 °C, 169 - 171 °C | |

| Record name | Sumatriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00669 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sumatriptan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sumatriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005037 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.